molecular formula C21H24N2O3S B1469775 2-Propionyl Phenothiazine N-Carboxylic Acid 3-(Dimethylamino)propyl Ester CAS No. 1195865-71-4

2-Propionyl Phenothiazine N-Carboxylic Acid 3-(Dimethylamino)propyl Ester

Cat. No.: B1469775
CAS No.: 1195865-71-4
M. Wt: 384.5 g/mol
InChI Key: FHQVEAIDOFNZPL-UHFFFAOYSA-N
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Description

2-Propionyl Phenothiazine N-Carboxylic Acid 3-(Dimethylamino)propyl Ester is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is a derivative of phenothiazine, a class of compounds known for their psychotropic and antipsychotic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propionyl Phenothiazine N-Carboxylic Acid 3-(Dimethylamino)propyl Ester typically involves the reaction of phenothiazine with 3-(dimethylamino)propyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

2-Propionyl Phenothiazine N-Carboxylic Acid 3-(Dimethylamino)propyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Propionyl Phenothiazine N-Carboxylic Acid 3-(Dimethylamino)propyl Ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other phenothiazine derivatives.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its psychotropic and antipsychotic properties, similar to other phenothiazine derivatives.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Propionyl Phenothiazine N-Carboxylic Acid 3-(Dimethylamino)propyl Ester involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propionyl Phenothiazine N-Carboxylic Acid 3-(Dimethylamino)propyl Ester is unique due to its specific structural modifications, which enhance its efficacy and reduce side effects compared to other phenothiazine derivatives .

Properties

IUPAC Name

3-(dimethylamino)propyl 2-propanoylphenothiazine-10-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S/c1-4-18(24)15-10-11-20-17(14-15)23(16-8-5-6-9-19(16)27-20)21(25)26-13-7-12-22(2)3/h5-6,8-11,14H,4,7,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHQVEAIDOFNZPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)OCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10858337
Record name 3-(Dimethylamino)propyl 2-propanoyl-10H-phenothiazine-10-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1195865-71-4
Record name 3-(Dimethylamino)propyl 2-propanoyl-10H-phenothiazine-10-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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